molecular formula C10H9F3O3 B1486905 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid CAS No. 2157958-67-1

4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid

Cat. No. B1486905
CAS RN: 2157958-67-1
M. Wt: 234.17 g/mol
InChI Key: RLBWOEUEZSAYIB-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid (DFPA) is a fluorinated carboxylic acid that has recently been studied for its various applications in scientific research. It is a versatile compound that can be used in various types of experiments, and it has some unique properties that make it an attractive option for researchers.

Scientific Research Applications

4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated peptides and fluorinated nucleosides. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

Mechanism of Action

4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid acts as a proton donor in many reactions, and it can also act as an electrophile, nucleophile, or Lewis acid. In addition, it can act as a catalyst in various reactions, such as the Diels-Alder reaction and the Heck reaction. It can also act as a ligand in coordination chemistry, forming complexes with metal ions such as palladium, platinum, and rhodium.
Biochemical and Physiological Effects
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Advantages and Limitations for Laboratory Experiments
4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively inexpensive to synthesize. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, it can be difficult to handle and store, and it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research involving 4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid. One potential direction is to further explore its potential applications in pharmaceutical synthesis. Additionally, further research could be done to explore its potential applications in the synthesis of fluorinated compounds. Finally, further research could be done to explore its potential use as a ligand in coordination chemistry.

properties

IUPAC Name

4-(2,2-difluoropropoxy)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-10(12,13)5-16-8-3-2-6(9(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBWOEUEZSAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1)C(=O)O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Difluoropropoxy)-3-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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